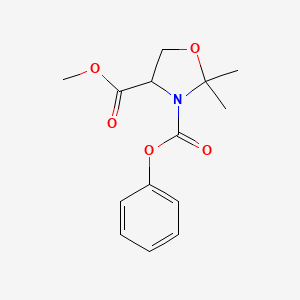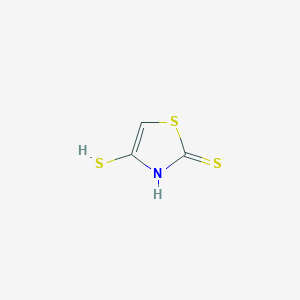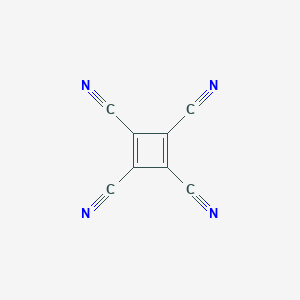
3,10-Dimethyl-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-Dimethyl-10H-phenoxazine is an organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The compound has a molecular formula of C14H13NO and a molecular weight of 211.25912 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Dimethyl-10H-phenoxazine can be achieved through various methods. One common approach involves the oxidative cyclization of diphenylamines. This method typically requires the presence of an oxidizing agent such as potassium permanganate or ferric chloride under controlled conditions . Another method involves the condensation of 1,2-diaminobenzenes with appropriate carbon units, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,10-Dimethyl-10H-phenoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenoxazine-5,10-dioxide, while reduction can yield various reduced phenoxazine derivatives .
Aplicaciones Científicas De Investigación
3,10-Dimethyl-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in organic synthesis and as a dye in various chemical processes.
Medicine: It is a key component in chemotherapy drugs, particularly in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 3,10-Dimethyl-10H-phenoxazine involves its interaction with various molecular targets and pathways. In cancer treatment, it acts as a multidrug resistance (MDR) modulator, enhancing the efficacy of chemotherapy drugs . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . In dye-sensitized solar cells, it functions as a semiconductor material, facilitating efficient electron transfer .
Comparación Con Compuestos Similares
Phenothiazine: Similar in structure but contains sulfur instead of oxygen.
Phenazine: Contains nitrogen atoms in place of the oxygen atom in phenoxazine.
Acridine: Similar tricyclic structure but with different heteroatoms.
Uniqueness: 3,10-Dimethyl-10H-phenoxazine is unique due to its specific substitution pattern and the presence of methyl groups at positions 3 and 10. This structural modification enhances its electron-donating capacity and makes it particularly effective in applications such as OLEDs and dye-sensitized solar cells .
Propiedades
Número CAS |
832734-12-0 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3,10-dimethylphenoxazine |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-12-14(9-10)16-13-6-4-3-5-11(13)15(12)2/h3-9H,1-2H3 |
Clave InChI |
QLCZRWCQZJUYDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=CC=CC=C3O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)


![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)



![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)

![3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)](/img/structure/B14196284.png)
